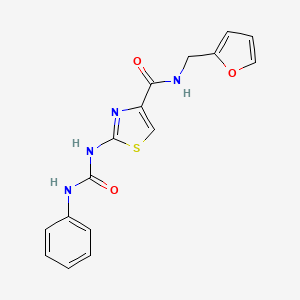

N-(furan-2-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide

Description

N-(furan-2-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide is a synthetic thiazole derivative featuring a furan-2-ylmethyl group at the carboxamide nitrogen and a 3-phenylureido substituent at the 2-position of the thiazole ring. Thiazole carboxamides are a prominent class of heterocyclic compounds with diverse pharmacological applications, including anticancer, antimicrobial, and enzyme inhibitory activities . The furan moiety may enhance metabolic stability and influence binding affinity to biological targets, while the phenylureido group could contribute to hydrogen bonding and π-π interactions, critical for target engagement.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-(phenylcarbamoylamino)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3S/c21-14(17-9-12-7-4-8-23-12)13-10-24-16(19-13)20-15(22)18-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,17,21)(H2,18,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRIZYSKEHXOXDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the thiazole ring: This can be achieved through the reaction of α-haloketones with thiourea.

Attachment of the furan-2-ylmethyl group: This step might involve the alkylation of the thiazole ring with a furan-2-ylmethyl halide.

Formation of the phenylureido group: This can be done by reacting the thiazole derivative with phenyl isocyanate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

N-(furan-2-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide exhibits several promising biological activities:

Anticancer Properties

Research indicates that compounds within this class may inhibit specific enzymes involved in cellular signaling pathways related to cancer progression. Studies suggest that this compound may target proteins associated with tumor growth and metastasis, showing potential as an anticancer agent.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties, demonstrating efficacy against various pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting critical enzymes necessary for microbial survival.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine production.

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of this compound:

- Anticancer Studies : A study published in the Journal of Medicinal Chemistry explored the compound's ability to inhibit specific cancer cell lines, showing effective dose-response relationships and mechanisms of action involving apoptosis induction.

- Antimicrobial Efficacy : Research conducted in Pharmaceutical Biology demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against resistant strains of bacteria, suggesting its potential use in treating infections.

- Anti-inflammatory Mechanisms : Investigations in Biochemical Pharmacology highlighted the compound's role in reducing inflammation markers in vitro, indicating its therapeutic potential for inflammatory diseases.

Comparative Analysis with Related Compounds

To further understand the versatility of this compound, a comparison with structurally related compounds is insightful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-fluorophenyl)-2-(3-phenylureido)thiazole-4-carboxamide | Fluorophenyl substitution | Anticancer activity |

| N-cyclohexyl-2-(3-phenylureido)thiazole-4-carboxamide | Cyclohexyl group | Potential antimicrobial |

| N-(5-methylphenyl)-2-(3-pyridylureido)thiazole | Methyl substitution | Antiproliferative effects |

This table illustrates how variations in substituents can influence biological activity, emphasizing the importance of structural modifications in drug design.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or activating their function. The molecular targets could include proteins involved in cell signaling pathways, DNA replication, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs from Thiazole Carboxamide Libraries

Compounds 32–36 and 50–53 (–2) share the thiazole-4-carboxamide core but differ in substituents:

- Compound 36 (): Features a cyclopropylamine and 3,4,5-trimethoxybenzamido group. However, its low synthetic yield (5%) suggests challenges in scalability .

- Compound 50 (): Incorporates a cyclohexylamine and trimethoxybenzamido group. With 99% HPLC purity and 96% yield, it demonstrates optimized synthetic routes for bulky substituents, contrasting with the furan-2-ylmethyl group’s smaller size .

Clinically Relevant Thiazole Carboxamides

- Tiazofurin (): A ribofuranosyl-substituted thiazole-4-carboxamide, inhibits IMP dehydrogenase, a key enzyme in GTP biosynthesis. Unlike the target compound, its ribose moiety facilitates cellular uptake via nucleoside transporters, enabling antileukemic activity. However, the absence of a phenylureido group limits its interaction with non-nucleoside targets .

- Acotiamide Hydrochloride (): Contains a bis(isopropyl)aminoethyl group and a hydroxy-dimethoxybenzoyl substituent. Approved for functional dyspepsia, its mechanism involves acetylcholinesterase inhibition, highlighting how substituent diversity drives therapeutic specialization .

Key Insight : The target compound’s furan-2-ylmethyl group may reduce metabolic lability compared to Tiazofurin’s ribose, while the phenylureido substituent could broaden its target profile beyond enzyme inhibition .

Furan-Containing Thiazole Derivatives

- CAS 923226-70-4 (): A structural analog with a furan-2-carboxamide group attached to the thiazole ring. Its molecular weight (371.4 g/mol) is comparable to the target compound, suggesting similar pharmacokinetic profiles. However, the absence of a phenylureido group may reduce its affinity for urea transporter targets .

Data Tables

Research Findings and Implications

- Synthetic Feasibility : Low yields in analogs like 36 (5%) and 51 (9%) underscore the challenge of introducing bulky or polar substituents. The target compound’s furan-2-ylmethyl group may offer synthetic advantages over complex amines .

- However, excessive lipophilicity may compromise solubility .

- Therapeutic Potential: While Tiazofurin and Acotiamide validate thiazole carboxamides as drug candidates, the target compound’s unique substituents may position it for novel applications in oncology or infectious diseases .

Biological Activity

N-(furan-2-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide is a compound belonging to the thiazole derivatives family, known for their diverse biological activities. This article presents a comprehensive overview of its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 342.4 g/mol. The compound features a unique combination of furan, thiazole, and phenylurea moieties, which contributes to its biological reactivity and therapeutic potential .

Anticancer Activity

Research has shown that thiazole derivatives exhibit significant anticancer properties. In particular, this compound has been evaluated for its ability to inhibit cancer cell proliferation.

- Mechanism of Action : The compound interacts with specific enzymes and receptors involved in cancer pathways. It has been suggested that it may inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis .

- Case Studies : In vitro studies using MTT assays demonstrated that compounds similar to this compound showed promising antiproliferative activity against various human cancer cell lines, including breast (MCF-7), colon (HCT-116), and prostate (PC-3) cells. Notably, certain derivatives exhibited IC50 values in the range of 7.4 to 11.5 nM against VEGFR-2, indicating strong inhibitory effects compared to standard treatments like Pazopanib .

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| 6 | MCF-7 | 7.4 | VEGFR-2 Inhibition |

| 7 | HCT-116 | 11.5 | VEGFR-2 Inhibition |

| 11a | PC-3 | Not specified | Potential Inhibitor |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated.

- In Vitro Studies : The compound exhibited activity against various bacterial strains, including both standard and clinical isolates. For example, one study reported minimal inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL against Staphylococcus epidermidis .

- Comparative Analysis : The antimicrobial efficacy was compared with established antibiotics such as Ciprofloxacin, where the thiazole derivatives showed superior activity against certain strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1 |

| Pseudomonas aeruginosa | 2 |

Anti-inflammatory Activity

Thiazole derivatives are also recognized for their anti-inflammatory properties.

- Mechanism : The anti-inflammatory action is believed to stem from the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

- Research Findings : Experimental models have demonstrated that compounds within this class can significantly reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for preparing N-(furan-2-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving amidation, thiazole ring formation, and urea linkage introduction. For example, coupling reactions using HBTU/HOBt with DIPEA in DMF (common for carboxamide formation) are effective for assembling the thiazole core . Optimizing stoichiometry (e.g., 1.1:1 molar ratio of acid to amine) and reaction time (16–24 hours) improves yields. Post-synthesis purification via silica gel chromatography or preparative HPLC ensures >95% purity . Challenges include low yields (<10%) in sterically hindered intermediates, which may require microwave-assisted synthesis for acceleration .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : Structural confirmation relies on:

- ¹H/¹³C NMR : Peaks for the furan methylene (δ ~4.5–5.0 ppm), thiazole protons (δ ~7.5–8.5 ppm), and urea NH (δ ~9–10 ppm) are critical .

- ESI-MS : Accurate mass analysis confirms the molecular ion (e.g., [M+H]⁺) with <2 ppm deviation .

- X-ray crystallography : Single-crystal diffraction (using SHELX programs) resolves bond lengths/angles, validating the urea-thiazole conformation .

Q. What analytical methods ensure purity and stability during storage?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) monitor purity (>98%) .

- TGA/DSC : Assess thermal stability (decomposition >200°C indicates shelf-stable solids) .

- Lyophilization : For hygroscopic derivatives, freeze-drying in inert atmospheres prevents hydrolysis .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NMR shifts) be resolved during structural characterization?

- Methodological Answer : Discrepancies often arise from tautomerism or solvent effects. Strategies include:

- Variable-temperature NMR : Identifies dynamic processes (e.g., urea NH exchange) .

- DFT calculations : Predicts theoretical NMR/IR spectra for comparison with experimental data .

- Cocrystallization : Adding heavy atoms (e.g., iodine) enhances X-ray diffraction resolution .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how are false positives mitigated?

- Methodological Answer :

- Anticancer assays : MTT/PrestoBlue in cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination. Include controls for thiazole-mediated cytotoxicity (e.g., ROS scavengers) .

- Antimicrobial tests : Broth microdilution (MIC/MBC) against ESKAPE pathogens. Use resazurin for viability confirmation .

- False-positive mitigation : Counter-screens against primary cells (e.g., HEK293) and protease inhibitors to rule out assay artifacts .

Q. What computational strategies predict binding modes and selectivity of this compound toward biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Models interactions with kinases or GPCRs; validate with MD simulations (NAMD/GROMACS) .

- Pharmacophore mapping : Identifies critical H-bond donors (urea NH) and π-π stacking (furan/thiazole) .

- Free-energy perturbation (FEP) : Quantifies binding affinity changes for SAR optimization .

Q. How do structural modifications (e.g., replacing phenylurea with heteroaryl groups) impact physicochemical and pharmacological properties?

- Methodological Answer :

- LogP calculations (ChemAxon) : Replacing phenyl with pyridyl reduces hydrophobicity (ΔLogP ~0.5), improving solubility .

- Metabolic stability : Microsomal assays (e.g., human liver microsomes) show furan oxidation as a liability; replacing with thiophene enhances t₁/₂ .

- SAR trends : Electron-withdrawing substituents on phenylurea enhance kinase inhibition (e.g., −CF₃ vs. −OCH₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.